5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline
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Overview
Description
5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with additional benzyl, fluorophenyl, and dimethoxy substituents. The presence of these functional groups imparts specific chemical and biological properties to the compound, making it of interest in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the condensation of 2-chloroquinoline derivatives with phenylhydrazine in the presence of a suitable solvent such as 1-pentanol. This is followed by N-alkylation using sodium carbonate to yield the final compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxides.
Reduction: Formation of reduced pyrazoloquinoline derivatives.
Substitution: Formation of substituted pyrazoloquinoline derivatives with various functional groups.
Scientific Research Applications
5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of infectious diseases and cancer.
Mechanism of Action
The mechanism of action of 5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The presence of the fluorophenyl group may enhance its binding affinity to certain targets, while the dimethoxy groups could influence its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
Quinoline derivatives: Compounds like chloroquine and hydroxychloroquine, which are used as antimalarial drugs.
Pyrazole derivatives: Compounds such as celecoxib, a nonsteroidal anti-inflammatory drug.
Uniqueness
5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxy-5H-pyrazolo[4,3-c]quinoline is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
5-benzyl-3-(4-fluorophenyl)-7,8-dimethoxypyrazolo[4,3-c]quinoline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20FN3O2/c1-30-22-12-19-21(13-23(22)31-2)29(14-16-6-4-3-5-7-16)15-20-24(27-28-25(19)20)17-8-10-18(26)11-9-17/h3-13,15H,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGBSYIBKUOKZLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C3=NN=C(C3=CN2CC4=CC=CC=C4)C5=CC=C(C=C5)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20FN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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